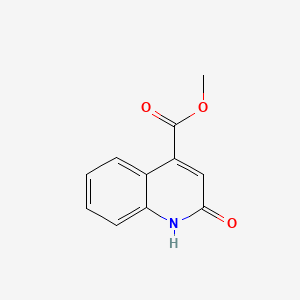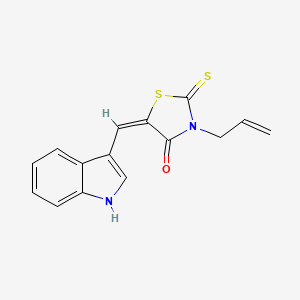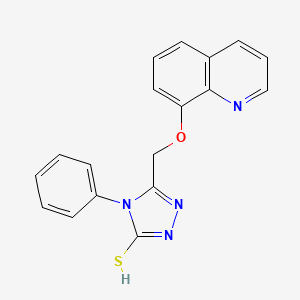
4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, a quinoline moiety, and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction. For example, 8-chloroquinoline can react with a suitable nucleophile to form the quinolin-8-yloxymethyl group.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated triazole derivatives.
科学研究应用
4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of triazole derivatives with biological macromolecules.
作用机制
The mechanism of action of 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function. The phenyl group can enhance the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thione
- 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-ylsulfanyl acetic acid ethyl ester
- 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-ylsulfanyl acetamide
Uniqueness
4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a quinoline moiety, and a phenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c24-18-21-20-16(22(18)14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBSZIDEOAKQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2S)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2S)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
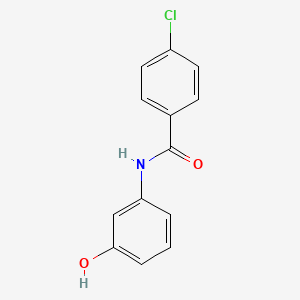

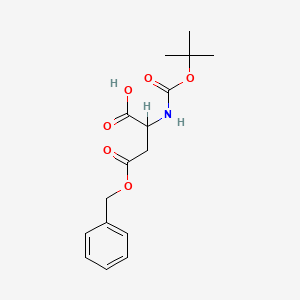
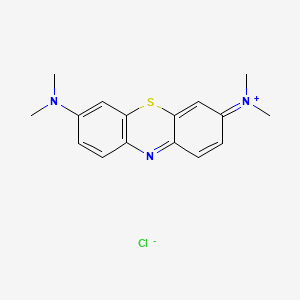
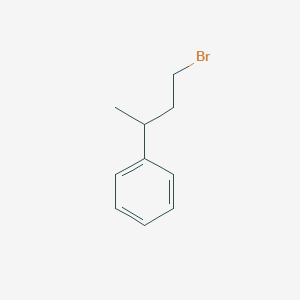
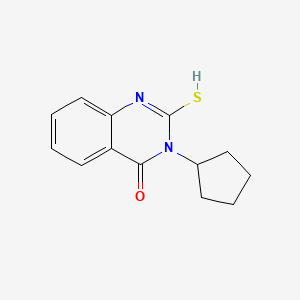
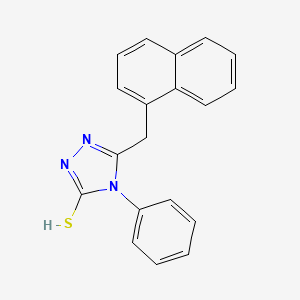
![5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764292.png)
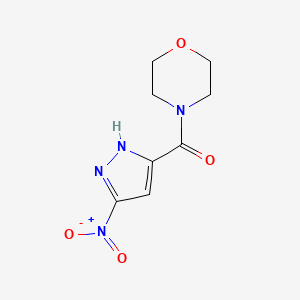
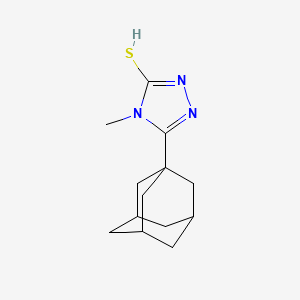
![3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid](/img/structure/B7764328.png)
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764331.png)
